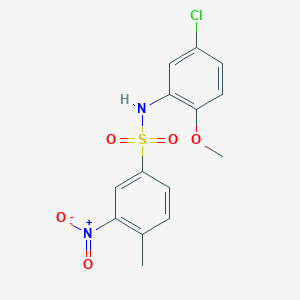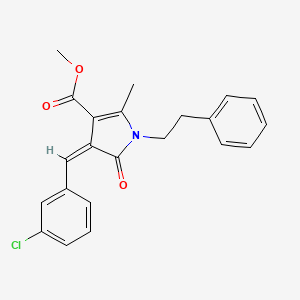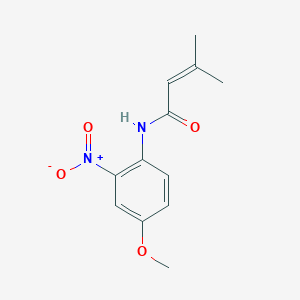
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is involved in various cellular processes, including inflammation, apoptosis, and cell differentiation. TAK-715 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide inhibits the p38 MAPK pathway by binding to the ATP-binding site of p38α and p38β isoforms. This inhibits the phosphorylation of downstream targets, including transcription factors and cytokines, leading to the inhibition of various cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to induce apoptosis and cell cycle arrest by inhibiting the p38 MAPK pathway. In inflammatory disorders, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to have potential neuroprotective effects by inhibiting the activation of microglia and reducing neuroinflammation.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its specificity for the p38 MAPK pathway, which allows for targeted inhibition of various cellular processes. Another advantage is its relatively low toxicity and good pharmacokinetic properties, which make it a suitable candidate for drug development. One limitation is its potential off-target effects, which may lead to unintended consequences. Another limitation is its limited solubility, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide. One direction is the development of more potent and selective inhibitors of the p38 MAPK pathway. Another direction is the exploration of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide's potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the combination of N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the elucidation of the molecular mechanisms underlying N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide's effects may provide insights into the development of new therapeutic strategies.
Synthesis Methods
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide can be synthesized by reacting 5-chloro-2-methoxyaniline with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base, followed by reduction of the nitro group to an amino group using a suitable reducing agent.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various diseases. In cancer, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, have also been studied as potential therapeutic targets for N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide. N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has been studied for its potential neuroprotective effects by inhibiting the activation of microglia and reducing neuroinflammation.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c1-9-3-5-11(8-13(9)17(18)19)23(20,21)16-12-7-10(15)4-6-14(12)22-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOIVAYPWCHXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]cyclopentanamine](/img/structure/B5225866.png)
![1-{[benzyl(ethyl)amino]methyl}-2-naphthol](/img/structure/B5225882.png)

![1-benzyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225896.png)
![5-oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid](/img/structure/B5225899.png)
![butyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5225901.png)
![1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5225907.png)


![1-[2-(4-chlorophenyl)ethyl]-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5225922.png)
![1-bromo-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5225926.png)
![2-methoxy-5-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5225934.png)
![2-[(3-bromophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B5225936.png)
![N'-{3-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B5225942.png)